molecular formula C12H10FNO B13001959 (3-(4-Fluoropyridin-2-yl)phenyl)methanol

(3-(4-Fluoropyridin-2-yl)phenyl)methanol

Cat. No.: B13001959
M. Wt: 203.21 g/mol
InChI Key: JOAOYFKWSMZUEP-UHFFFAOYSA-N
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Description

(3-(4-Fluoropyridin-2-yl)phenyl)methanol is a fluorinated aromatic alcohol with the molecular formula C₁₂H₁₀FNO (molecular weight: 203.21 g/mol). Its structure consists of a phenyl ring substituted at the 3-position with a 4-fluoropyridin-2-yl group, attached to a hydroxymethyl (-CH₂OH) moiety. The fluorine atom at the pyridine’s 4-position introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions such as hydrogen bonding.

Properties

Molecular Formula

C12H10FNO

Molecular Weight

203.21 g/mol

IUPAC Name

[3-(4-fluoropyridin-2-yl)phenyl]methanol

InChI

InChI=1S/C12H10FNO/c13-11-4-5-14-12(7-11)10-3-1-2-9(6-10)8-15/h1-7,15H,8H2

InChI Key

JOAOYFKWSMZUEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=CC(=C2)F)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Fluoropyridin-2-yl)phenyl)methanol typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the fluorination of pyridine derivatives using reagents such as sodium fluoride (NaF) or potassium fluoride (KF) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of fluorinated pyridines, including this compound, often involves large-scale fluorination processes. These processes may utilize more efficient fluorinating agents and catalysts to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

(3-(4-Fluoropyridin-2-yl)phenyl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (3-(4-Fluoropyridin-2-yl)phenyl)methanol is C12H10FNO, with a molecular weight of approximately 219.22 g/mol. The compound features a fluorinated pyridine moiety attached to a phenylmethanol group, which enhances its reactivity and biological activity due to the presence of the fluorine atom.

Chemistry

This compound serves as a building block in the synthesis of more complex organic molecules. It is utilized in various chemical reactions, including:

  • Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction : The compound can be reduced to yield alcohols or amines.
  • Substitution : The fluorine atom on the pyridine ring can undergo substitution reactions with nucleophiles.
Reaction TypeCommon ReagentsMajor Products
OxidationPCC, DMPKetones, Aldehydes
ReductionNaBH4, LiAlH4Alcohols, Amines
SubstitutionNucleophiles (amines, thiols)Substituted Pyridine Derivatives

Biology

In biological research, this compound has been investigated for its potential interactions with biomolecules. It shows promise in:

  • Anti-inflammatory Activity : Studies suggest that this compound can inhibit neurogenic inflammation, making it a candidate for treating inflammatory diseases.
  • Cytotoxicity : Compounds similar to this compound demonstrate notable cytotoxic effects against cancer cell lines such as A549 (human lung carcinoma).

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various derivatives on A549 cells. Results indicated that compounds with structural similarities exhibited significant selectivity towards malignant cells compared to normal cells.

Medicine

This compound is explored for its potential in drug discovery and development:

  • Pharmaceutical Design : The unique structural features enhance the binding affinity to molecular targets such as enzymes or receptors, potentially leading to new therapeutic agents.

Case Study: Drug Development

Research focused on synthesizing derivatives of this compound revealed promising results regarding their efficacy against specific biological targets. This study highlights the compound's utility in medicinal chemistry.

Mechanism of Action

The mechanism of action of (3-(4-Fluoropyridin-2-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
(3-(4-Fluoropyridin-2-yl)phenyl)methanol C₁₂H₁₀FNO - 4-Fluoro on pyridine
- CH₂OH
203.21 Potential pharmacophore; hydrogen bonding via -OH
Phenyl(pyridin-2-yl)methanol C₁₂H₁₁NO - Pyridin-2-yl
- CH₂OH
185.22 Forms O–H···N helical chains in crystals; used in coordination chemistry
(3-Fluoro-4-methoxypyridin-2-yl)(phenyl)methanol C₁₃H₁₂FNO₂ - 3-Fluoro, 4-methoxy on pyridine
- CH₂OH
233.24 Enhanced lipophilicity due to methoxy; discontinued commercial availability
(2-Chloro-5-fluoropyridin-3-yl)methanol C₆H₅ClFNO - 2-Chloro, 5-fluoro on pyridine
- CH₂OH
175.56 Halogenated analog; higher reactivity in nucleophilic substitutions
(4-Fluorophenyl)(2-(pyridin-2-yl)phenyl)methanone C₁₈H₁₂FNO - Ketone group
- 4-Fluorophenyl
283.29 Photoactive properties; synthesized via Pd-catalyzed coupling
Key Observations:
  • Fluorine Position : The 4-fluoro substitution on pyridine in the target compound contrasts with 3-fluoro/4-methoxy in ’s analog. Fluorine’s electron-withdrawing nature enhances metabolic stability in drug candidates but may reduce solubility compared to methoxy groups .
  • Fluorine’s electronegativity may weaken such interactions relative to non-fluorinated analogs .
  • Synthetic Complexity: The presence of fluorine often necessitates specialized reagents (e.g., fluorinated aldehydes) and catalysts (e.g., Pd(OAc)₂) as seen in and . Yields for fluorinated compounds are typically lower (e.g., 56% for 3g in ) compared to non-fluorinated derivatives .

Physicochemical Properties

Property This compound Phenyl(pyridin-2-yl)methanol (2-Chloro-5-fluoropyridin-3-yl)methanol
Boiling Point Not reported Not reported Not reported
Melting Point Not reported Crystal structure determined Not reported
Solubility Moderate in polar solvents (e.g., MeOH) High in MeOH/EtOAc Low due to halogenation
Hydrogen Bonding O–H···N (potential) O–H···N (observed) O–H···Cl/F (weaker)
Notes:
  • Solubility trends correlate with substituent polarity: Methanol derivatives with pyridine rings (e.g., phenyl(pyridin-2-yl)methanol) show higher solubility in alcohols, while halogenated analogs exhibit lower solubility .
  • Fluorine’s electronegativity may reduce melting points compared to chlorinated derivatives due to weaker intermolecular forces .

Biological Activity

(3-(4-Fluoropyridin-2-yl)phenyl)methanol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, with the molecular formula C12H10FNO and a molecular weight of approximately 219.22 g/mol, contains a phenyl group linked to a methanol moiety and a fluorinated pyridine substituent. The incorporation of fluorine is known to enhance lipophilicity and may improve the compound's binding affinity to biological targets, which is critical for its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the realms of anti-inflammatory and potential anticancer effects. The presence of the fluorine atom enhances the compound's interaction with various biological targets, which may lead to improved efficacy in therapeutic applications.

1. Anti-inflammatory Properties

Studies have suggested that this compound may inhibit neurogenic inflammation, potentially offering therapeutic benefits in conditions characterized by inflammation. The mechanism is believed to involve the modulation of inflammatory pathways through specific receptor interactions.

2. Anticancer Potential

Fluorinated compounds often demonstrate enhanced potency against various cancer cell lines. For instance, similar fluorinated derivatives have shown promising results as histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression related to cell proliferation and survival .

The biological activity of this compound is largely dependent on its interaction with molecular targets. The fluorine atom modifies the electronic properties of the molecule, enhancing its binding affinity to enzymes or receptors involved in critical biological processes. This can lead to specific modulation of enzyme activity or receptor signaling pathways, contributing to its therapeutic effects.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds:

Compound NameUnique FeaturesBiological Activity
(2-Fluoropyridin-3-yl)phenylmethanolDifferent position of fluorine on pyridineModerate anti-inflammatory effects
(3-Fluoropyridin-2-yl)phenylmethanolVariation in substitution patternEnhanced binding to HDACs
(4-(4-Fluoropyridin-2-yl)phenyl)methanolHydroxymethyl group linked to phenyl ringPotential anticancer activity

The distinct arrangement of functional groups in this compound significantly influences its reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

A study examining the impact of fluorination on biological activity found that compounds with fluorinated aromatic systems often exhibit unique profiles that enhance their therapeutic potential. For example, fluorinated HDAC inhibitors demonstrated improved potency compared to their non-fluorinated counterparts, indicating that fluorination can be a strategic modification for drug design .

Moreover, a quantitative analysis revealed that certain derivatives with specific substitutions showed substantial inhibitory effects against various cancer cell lines, highlighting the importance of structural modifications in optimizing biological activity .

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